molecular formula C14H24Br4O2 B14344550 2,2,3,3-Tetrabromotetradecanoic acid CAS No. 93095-70-6

2,2,3,3-Tetrabromotetradecanoic acid

Cat. No.: B14344550
CAS No.: 93095-70-6
M. Wt: 544.0 g/mol
InChI Key: XBOOYQHYNPKTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrabromotetradecanoic acid is a brominated fatty acid derivative It is characterized by the presence of four bromine atoms attached to the carbon chain, specifically at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrabromotetradecanoic acid typically involves the bromination of tetradecanoic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form less brominated or debrominated products.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of less brominated fatty acids.

    Substitution: Formation of substituted fatty acids with different functional groups.

Scientific Research Applications

2,2,3,3-Tetrabromotetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrabromotetradecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2,2,3,3-Tetrabromodecanoic acid
  • 2,2,3,3-Tetrabromododecanoic acid
  • 2,2,3,3-Tetrabromohexadecanoic acid

Comparison: 2,2,3,3-Tetrabromotetradecanoic acid is unique due to its specific chain length and bromination pattern. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the position and number of bromine atoms. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

93095-70-6

Molecular Formula

C14H24Br4O2

Molecular Weight

544.0 g/mol

IUPAC Name

2,2,3,3-tetrabromotetradecanoic acid

InChI

InChI=1S/C14H24Br4O2/c1-2-3-4-5-6-7-8-9-10-11-13(15,16)14(17,18)12(19)20/h2-11H2,1H3,(H,19,20)

InChI Key

XBOOYQHYNPKTTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(C(=O)O)(Br)Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.